molecular formula C29H30N2O3 B8266115 3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne

3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne

Cat. No.: B8266115
M. Wt: 454.6 g/mol
InChI Key: TZHFPWBIKIAUGK-UHFFFAOYSA-N
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Description

3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne is a specialized organic compound featuring a tert-butyloxycarbonyl (Boc)-protected amine, a trityl (triphenylmethyl)-protected amine, a ketone group, and a terminal alkyne. This unique combination of functional groups suggests its utility in peptide synthesis and radiopharmaceutical development, particularly as a precursor for click chemistry or imaging agents. The Boc and trityl groups provide orthogonal protection, allowing selective deprotection during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[5-oxo-5-(tritylamino)pent-1-yn-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3/c1-5-25(30-27(33)34-28(2,3)4)21-26(32)31-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h1,6-20,25H,21H2,2-4H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHFPWBIKIAUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-oxo-5-(tritylamino)pent-1-YN-3-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Pent-1-yn-3-yl Chain: This step involves the reaction of an appropriate alkyne with a suitable electrophile to form the pent-1-yn-3-yl chain.

    Introduction of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where a trityl chloride reacts with an amine.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for tert-butyl (5-oxo-5-(tritylamino)pent-1-YN-3-YL)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (5-oxo-5-(tritylamino)pent-1-YN-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The tritylamino group and carbamate functional group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • 3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne: Boc-protected amine, trityl-protected amine, ketone, terminal alkyne.
  • Analog Compounds: (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate (): Similar Boc and trityl groups but replaces the alkyne with a bromopropanamido ester. Used as a PET radiotracer precursor. Fmoc-D-Glu(OBn)-NHTrt (): Features Fmoc (fluorenylmethyloxycarbonyl) instead of Boc, with a benzyl-protected glutamate backbone. Demonstrates divergent protection strategies for peptide synthesis. 5-((1H-tetrazol-5-yl)amino)-5-oxo-3-phenylpentanoic acid (): Replaces Boc/trityl with a tetrazole bioisostere and phenyl group, altering solubility and biological activity.

Table 1: Structural and Functional Group Comparison

Compound Name Protecting Groups Backbone Key Functional Groups
This compound Boc, Trityl Pent-1-yne Alkyne, Ketone
(2S)-tert-butyl...pentanoate () Boc, Trityl Pentanoate ester Bromopropanamido, Ketone
Fmoc-D-Glu(OBn)-NHTrt () Fmoc, Trityl, Bn Glutamate Ester, Carboxylic acid
5-(Tetrazolyl)...pentanoic acid () None Pentanoic acid Tetrazole, Phenyl, Ketone

Physicochemical Properties

  • Solubility : The trityl group’s hydrophobicity reduces aqueous solubility, necessitating organic solvents (e.g., THF, DCM) for handling. Boc groups add moderate lipophilicity, whereas tetrazole analogs () improve solubility via ionization .
  • Molecular Weight: The target compound’s molecular weight (~500–600 g/mol, inferred from analogs) is higher than simpler Boc-protected acids like (2S)-2-(Boc-amino)-3-(4,4-difluorocyclohexyl)propanoic acid (, .36 g/mol), impacting diffusion and bioavailability .

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